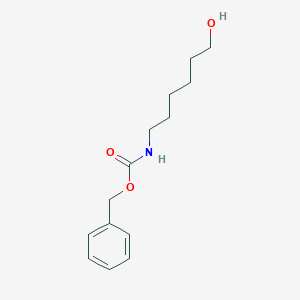

Benzyl (6-hydroxyhexyl)carbamate

説明

Structure

3D Structure

特性

IUPAC Name |

benzyl N-(6-hydroxyhexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c16-11-7-2-1-6-10-15-14(17)18-12-13-8-4-3-5-9-13/h3-5,8-9,16H,1-2,6-7,10-12H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMOQYRXPJQMWRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400443 | |

| Record name | Benzyl (6-hydroxyhexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17996-12-2 | |

| Record name | Benzyl (6-hydroxyhexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Benzyl 6 Hydroxyhexyl Carbamate and Analogues

Phosgene-Free Strategies for Carbamate (B1207046) Formation

Phosgene-free strategies are at the forefront of green chemistry, offering alternatives that avoid the high toxicity and handling risks associated with phosgene (B1210022) and its derivatives. google.comuantwerpen.be These methods often utilize readily available and less hazardous starting materials.

Carbon Dioxide Fixation Approaches in Benzyl (B1604629) (6-hydroxyhexyl)carbamate Synthesis

Carbon dioxide (CO2) presents an attractive alternative to phosgene as a C1 source for carbamate synthesis due to its abundance, low cost, and non-toxic nature. nih.govscispace.com The direct reaction of an amine, an alcohol, and CO2 is a promising halogen-free route. nih.govacs.org This three-component coupling can be facilitated by various catalysts and reaction conditions to overcome the thermodynamic stability of CO2. nih.govrsc.org

For the synthesis of a molecule like Benzyl (6-hydroxyhexyl)carbamate, this would involve the reaction of 6-aminohexan-1-ol with benzyl alcohol and CO2. However, the direct carboxylation of amino alcohols with CO2 often requires high temperatures and pressures, even with catalysts or dehydrating agents, which can lead to side reactions. rsc.org To circumvent these challenges, various strategies have been developed:

Use of Dehydrating Agents: A key challenge in the direct synthesis from amines, alcohols, and CO2 is the formation of water, which can limit conversion. nih.gov The use of dehydrating agents can shift the equilibrium towards the product. For instance, propanephosphonic acid anhydride (T3P) has been employed for the cyclization of amino alcohols with CO2 under mild conditions. researchgate.net

Activation of Alcohols: The hydroxyl group of the amino alcohol can be activated to facilitate the reaction. For example, p-toluenesulfonyl chloride (TsCl) has been used as an activating reagent for the synthesis of cyclic carbamates from amino alcohols and CO2 at room temperature and low CO2 pressure. rsc.org

Catalytic Systems: A variety of catalytic systems have been explored to promote CO2 fixation. These include basic catalysts, which can convert aliphatic amines to carbamates in good yields under mild conditions, and ionic liquids that can act as both catalyst and solvent. rsc.orgsemanticscholar.org For example, a superbase-derived protic ionic liquid, [DBUH][OAc], has been used to directly synthesize carbamates from an amine, CO2, and a silicate ester. semanticscholar.org

| Reactants | Catalyst/Reagent | Conditions | Product Type | Yield | Reference |

| Amine, Alcohol, CO2 | Basic catalysts | 2.5 MPa CO2 | Aliphatic carbamates | Good | rsc.org |

| Amino alcohol, CO2 | p-Toluenesulfonyl chloride (TsCl), Cs2CO3 | 5 bar CO2, Room Temp | Cyclic carbamates | Good | rsc.org |

| Amine, CO2, Silicate ester | [DBUH][OAc] (ionic liquid) | 5 MPa CO2, 150 °C | Aliphatic/Aromatic carbamates | Up to 96% | semanticscholar.org |

| Amine, CO2, Alkyl Halide | Cesium Carbonate, TBAI | Ambient Temp/Pressure | N-alkyl carbamates | High | google.comacs.org |

Utilization of Activated Carbonate Reagents

Activated carbonate reagents serve as effective and safer alternatives to phosgene for introducing the carbamate functionality. uantwerpen.be These reagents are typically more stable and easier to handle. A common strategy involves the reaction of an alcohol with an activating agent to form a mixed carbonate, which then reacts with an amine to yield the desired carbamate. nih.govacs.org

For the synthesis of this compound, this would involve two main approaches:

Reaction of Benzyl Alcohol with an Activating Agent: Benzyl alcohol can be reacted with an agent like p-nitrophenyl chloroformate in the presence of a base to form an activated benzyl carbonate. nih.govacs.org This intermediate would then react with 6-aminohexan-1-ol to furnish the final product.

Reaction of 6-aminohexan-1-ol with a Benzylating Agent: Alternatively, 6-aminohexan-1-ol can be reacted with a commercially available activated carbonate like dibenzyl carbonate, although this may require specific catalysts or conditions to achieve selectivity.

Commonly used activated carbonate reagents include:

N,N'-Disuccinimidyl carbonate (DSC): This reagent reacts with alcohols in the presence of a base like pyridine to form an activated intermediate, which then readily reacts with amines. researchgate.net

1,1'-Carbonyldiimidazole (CDI): CDI is a versatile reagent that smoothly reacts with alcohols to form an imidazolide intermediate, which subsequently reacts with amines to produce carbamates. researchgate.net

Di-tert-butyl dicarbonate (Boc2O): While primarily used for Boc protection, it can be used in some contexts for carbamate formation.

4-Propylcatechol carbonate: This liquid carbonate reacts with alcohols first, followed by reaction with an amine under mild conditions, offering a pathway that avoids toxic isocyanate intermediates. uantwerpen.be

| Activating Reagent | Alcohol | Amine | Conditions | Key Feature | Reference |

| p-Nitrophenyl chloroformate | Generic Alcohol | Generic Amine | Base | Forms stable activated carbonate | nih.govacs.org |

| 1,1'-Carbonyldiimidazole | Generic Alcohol | Generic Amine | Two-step, one-pot | Safe replacement for phosgene derivatives | researchgate.net |

| 4-Propylcatechol carbonate | Generic Alcohol | Generic Amine | Mild, two-step | Recyclable by-product | uantwerpen.be |

Direct Amidation and Related Pathways for Carbamate Construction

Direct amidation methods, which form the amide (or carbamate) bond directly without pre-activation of the carboxylic acid (or its equivalent), are highly atom-economical. While more common for amide synthesis, related principles can be applied to carbamate formation. rsc.org

One relevant approach is the Hofmann rearrangement , which can be adapted for carbamate synthesis. An efficient, one-pot procedure involves the reaction of amides with N-bromoacetamide in the presence of a base like lithium methoxide to yield methyl carbamates. organic-chemistry.org A similar transformation could be envisioned starting from a derivative of 6-hydroxyhexanoic acid.

Another strategy involves the Curtius rearrangement . Carboxylic acids can be converted to an acyl azide (B81097) intermediate, which then rearranges in the presence of an alcohol to trap the resulting isocyanate as a carbamate. organic-chemistry.org For instance, reacting a carboxylic acid with di-tert-butyl dicarbonate and sodium azide leads to an acyl azide, which upon rearrangement and trapping with an alcohol in the presence of a catalyst like zinc(II) triflate, yields the carbamate. organic-chemistry.org

Catalytic Synthesis of this compound

Catalysis offers powerful tools for carbamate synthesis, often enabling reactions under milder conditions with higher efficiency and selectivity. Both homogeneous and heterogeneous catalysts have been developed for these transformations.

Homogeneous Transition Metal Catalysis in Carbamatization Reactions (e.g., Palladium-Based Systems)

Homogeneous catalysts, which operate in the same phase as the reactants, are known for their high activity and selectivity. wikipedia.org Transition metals, particularly palladium, are versatile catalysts for forming C-N bonds. chemistryguru.com.sg

Palladium-catalyzed reactions for carbamate synthesis often involve oxidative carbonylation or cross-coupling reactions. rsc.org

Oxidative Carbonylation: This method involves the reaction of an amine and an alcohol with carbon monoxide (CO) and an oxidant, catalyzed by a palladium complex. rsc.org This approach is a direct and efficient route to carbamates.

Cross-Coupling Reactions: Buchwald and coworkers developed an efficient method for synthesizing N-aryl carbamates by the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate, followed by trapping of the in situ generated isocyanate with an alcohol. organic-chemistry.orgmit.edunih.gov While this specific method is for N-aryl carbamates, the principle of palladium-catalyzed isocyanate formation and subsequent trapping is a powerful strategy.

Allylic C-H Amination: Palladium(II)/sulfoxide catalyst systems can effect allylic C-H amination using carbamate nucleophiles to create complex amino alcohol precursors. nih.gov

| Catalyst System | Reactants | Reaction Type | Key Advantage | Reference |

| Pd(phen)Cl2/(BMImBF4) | Aniline, Methanol, CO, O2 | Oxidative Carbonylation | Recyclable catalyst system | rsc.org |

| Pd-based catalyst | Aryl chloride/triflate, NaOCN, Alcohol | Cross-coupling | One-pot synthesis, broad scope | organic-chemistry.orgmit.edunih.gov |

| Pd(II)/sulfoxide | Olefin, N-nosyl carbamate | Allylic C-H Amination | High selectivity for amino alcohols | nih.gov |

Heterogeneous Catalytic Systems for Carbamate Formation

Heterogeneous catalysts exist in a different phase from the reactants, offering significant advantages in terms of catalyst recovery, reusability, and simplification of product purification. google.com

Several types of heterogeneous catalysts have been developed for carbamate synthesis, particularly for reactions involving CO2:

Ceria-Based Catalysts: Cerium dioxide (CeO2) and ceria-based mixed oxides are effective catalysts for the synthesis of organic carbonates and carbamates from CO2 and alcohols. mst.edu Ceria's high density of Lewis acid and base sites facilitates the activation of CO2. mst.edu CeO2-based catalysts have shown good selectivity and yield in the synthesis of dialkyl carbonates, a related class of compounds. mst.eduresearchgate.net

Zinc-Based Catalysts: Heterogeneous zinc-based catalysts, such as polymer-bound zinc(II) complexes and graphene oxide-based zinc composites, have proven effective for CO2 fixation into carbamates under environmentally benign conditions (low pressure and temperature). nih.gov

Supported Palladium Catalysts: Palladium supported on carbon (Pd/C) with a sodium iodide promoter has been studied for carbamate synthesis via oxidative carbonylation. Gas-solid phase reactions using this catalyst showed significantly higher rates than slurry-phase reactions due to better catalyst-promoter contact and absence of solubility limitations. epa.gov

Zeolites: Metal complex-containing zeolite frameworks have been employed for carbamate synthesis, showing good selectivity under optimal conditions. nih.gov

| Catalyst System | Reactants | Reaction Type | Key Advantage | Reference |

| Ceria (CeO2) | CO2, Alcohol, Amine | CO2 Fixation | High density of active sites | mst.edu |

| Polymer-bound Zinc(II) | CO2, Amine | CO2 Fixation | Recyclable, mild conditions | nih.gov |

| NaI-Pd/C | Aniline, Methanol, CO, O2 | Oxidative Carbonylation | High rate in gas-phase, easy recovery | epa.gov |

| Metal-containing Zeolites | Amine, Alkyl Halide, CO2 | CO2 Fixation | Good selectivity | nih.gov |

Organocatalytic and Metal-Free Protocols for this compound Synthesis

The development of organocatalytic and metal-free synthetic routes is a significant step towards more sustainable chemical manufacturing. These methods avoid the use of potentially toxic and expensive heavy metals, often leading to milder reaction conditions and simplified purification procedures.

In the context of carbamate synthesis, organocatalytic approaches often involve the activation of one or more reactants by a small organic molecule. For the synthesis of this compound, this could involve the organocatalytic reaction between 6-amino-1-hexanol (B32743) and a benzylating agent. While specific organocatalytic methods for this exact conversion are not extensively documented, related transformations provide a conceptual framework. For instance, N-heterocyclic carbenes (NHCs) have been employed as catalysts in the synthesis of β-amino esters, showcasing their utility in forming C-N bonds under mild, metal-free conditions.

Metal-free approaches for carbamate synthesis are also gaining traction. One notable strategy involves the direct carboxylation of amines with carbon dioxide, followed by alkylation. This approach is environmentally benign and utilizes a renewable C1 source. The synthesis of carbamates from amines and alkyl halides in the presence of an organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and CO2 offers a metal-free alternative to traditional methods. Although not specifically demonstrated for this compound, this methodology is applicable to a wide range of amines.

The following table illustrates the scope of a metal-free carbamate synthesis using CO2 with various amines and alkylating agents, demonstrating the potential for application to amino alcohols like 6-amino-1-hexanol.

| Entry | Amine | Alkylating Agent | Yield (%) |

| 1 | Aniline | 1-Bromobutane | 87 |

| 2 | 4-Fluoroaniline | 1-Bromobutane | 66 |

| 3 | 4-Methoxyaniline | Benzyl bromide | 84 |

| 4 | Pyrrolidine | 1-Bromobutane | 92 |

| 5 | Dibutylamine | 1-Bromobutane | 88 |

Data is for analogous carbamate syntheses and not specifically for this compound.

Rearrangement-Based Synthetic Routes to Carbamates

Rearrangement reactions offer powerful and elegant pathways to complex molecular architectures from simpler precursors. The Curtius and Hofmann rearrangements are classic examples that have been adapted for the efficient synthesis of carbamates.

The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be trapped by a nucleophile, such as an alcohol, to form a carbamate. libretexts.org When benzyl alcohol is used as the trapping agent, this reaction provides a direct route to benzyl carbamates (Cbz-protected amines). wikipedia.org This method is highly versatile and tolerant of a wide range of functional groups. nih.gov

For the synthesis of this compound, the starting material would be 7-hydroxyheptanoyl azide. This precursor can be generated in situ from 7-hydroxyheptanoic acid. The subsequent rearrangement and trapping with benzyl alcohol would yield the desired product. The key advantage of the Curtius rearrangement is the retention of stereochemistry at the migrating group. nih.gov

The following table presents representative yields for the synthesis of various Cbz-protected amines via the Curtius rearrangement, highlighting the general applicability of this method.

| Entry | Carboxylic Acid Precursor | Product | Yield (%) |

| 1 | 4-Phenylbutanoic acid | Benzyl (3-phenylpropyl)carbamate | 85 |

| 2 | Cyclohexanecarboxylic acid | Benzyl cyclohexylcarbamate | 92 |

| 3 | Adipic acid monomethyl ester | Methyl 6-((benzyloxy)carbonylamino)hexanoate | 78 |

| 4 | Phenylacetic acid | Benzyl benzylcarbamate | 75 |

Data is for analogous Cbz-carbamate syntheses and not specifically for this compound.

The Hofmann rearrangement transforms a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. wikipedia.orgmasterorganicchemistry.com Similar to the Curtius rearrangement, this isocyanate can be intercepted by an alcohol to furnish a carbamate. tcichemicals.com The reaction is typically carried out using a halogen (e.g., bromine) and a strong base. tcichemicals.com More modern and milder variations of this reaction have been developed using reagents like N-bromosuccinimide (NBS) and a base such as DBU. core.ac.uk

To apply this method for the synthesis of this compound, the starting material would be 7-hydroxyheptanamide. Treatment of this amide with appropriate reagents would generate the corresponding isocyanate, which upon reaction with benzyl alcohol, would afford the target carbamate.

The table below showcases the yields of various methyl carbamates synthesized via a modified Hofmann rearrangement, demonstrating the feasibility of this approach for carbamate synthesis.

| Entry | Amide Precursor | Product | Yield (%) |

| 1 | Benzamide | Methyl phenylcarbamate | 95 |

| 2 | 4-Chlorobenzamide | Methyl (4-chlorophenyl)carbamate | 92 |

| 3 | Hexanamide | Methyl pentylcarbamate | 85 |

| 4 | Phenylacetamide | Methyl benzylcarbamate | 88 |

Data is for analogous methyl carbamate syntheses and not specifically for this compound.

Continuous Flow and Sustainable Synthesis Technologies for Carbamates

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals, offering advantages in terms of safety, scalability, and efficiency. nih.gov The small reactor volumes and excellent heat and mass transfer in flow systems allow for the safe handling of hazardous intermediates and the precise control of reaction parameters.

The synthesis of carbamates is well-suited for continuous flow processing. For instance, the Curtius rearrangement, which involves the formation of potentially explosive acyl azides, can be performed more safely in a flow reactor. researchgate.net A continuous flow process can involve the in-situ generation of the acyl azide from a carboxylic acid, followed by thermal rearrangement to the isocyanate and immediate trapping with an alcohol to form the carbamate. nih.gov This "telescoped" approach minimizes the accumulation of hazardous intermediates and can lead to higher yields and purities. nih.gov

Sustainable synthesis of carbamates in flow can also be achieved by utilizing CO2 as a C1 building block. Continuous processes have been developed for the reaction of amines, CO2, and alkylating agents to produce carbamates with high efficiency. This approach avoids the use of toxic reagents like phosgene and isocyanates.

The following table provides examples of carbamates synthesized using a continuous flow process, illustrating the broad substrate scope and efficiency of this technology.

| Entry | Amine | Alkylating Agent | Residence Time (min) | Yield (%) |

| 1 | Aniline | 1-Bromobutane | 50 | 87 |

| 2 | Benzylamine | 1-Bromobutane | 50 | 91 |

| 3 | Piperidine | Benzyl bromide | 50 | 85 |

| 4 | Diethylamine | 1-Bromobutane | 50 | 88 |

Data is for analogous carbamate syntheses under continuous flow conditions and not specifically for this compound.

Mechanistic Investigations and Kinetic Analyses of Benzyl 6 Hydroxyhexyl Carbamate Formation Pathways

Detailed Reaction Mechanism Elucidation for Carbamate (B1207046) Bond Assembly

The formation of the carbamate bond in Benzyl (B1604629) (6-hydroxyhexyl)carbamate typically proceeds through the reaction of 6-amino-1-hexanol (B32743) with a benzyl-based carbonylating agent, most commonly Benzyl Chloroformate. guidechem.com The fundamental mechanism for this transformation is a nucleophilic acyl substitution.

The reaction is initiated by the nucleophilic attack of the primary amine group of 6-amino-1-hexanol on the electrophilic carbonyl carbon of Benzyl Chloroformate. This step is generally considered to be the rate-determining step. The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate is characterized by a transient single bond between the nitrogen and the carbonyl carbon, with the carbonyl oxygen atom carrying a negative charge and the nitrogen atom bearing a positive charge.

Subsequently, the tetrahedral intermediate collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, and in a concerted or stepwise manner, the chloride ion is expelled as a leaving group. A base, which can be an excess of the amine reactant or an added scavenger like triethylamine (B128534) or sodium bicarbonate, then deprotonates the positively charged nitrogen atom, yielding the stable carbamate product and a salt (e.g., triethylammonium (B8662869) chloride or sodium chloride). guidechem.com

In the context of chloroformate reactions, an addition-elimination (AN + DN) mechanism is often proposed, where the formation of the tetrahedral intermediate is the key "addition" step, followed by the "elimination" of the leaving group. nih.gov Studies on similar chloroformate solvolysis reactions support this stepwise pathway. nih.gov

Alternative, though less common for this specific transformation, methods for carbamate formation exist, such as the Curtius rearrangement of an appropriate acyl azide (B81097) in the presence of an alcohol. nih.govbeilstein-journals.org Another approach involves the reaction of amines with carbon dioxide, often mediated by a catalyst, to form carbamate species. rsc.orgresearchgate.net However, for the synthesis of Benzyl (6-hydroxyhexyl)carbamate, the reaction between 6-amino-1-hexanol and Benzyl Chloroformate remains the most direct and widely utilized method.

Identification and Characterization of Reaction Intermediates

The primary and most critical intermediate in the formation of this compound from 6-amino-1-hexanol and Benzyl Chloroformate is the tetrahedral intermediate . This species, while transient and generally not isolated, is the cornerstone of the accepted reaction mechanism. Its formation involves the nucleophilic addition of the amine to the carbonyl group of the chloroformate. nih.gov

Characterization of such fleeting intermediates is often pursued through a combination of techniques:

Spectroscopic Analysis in Situ: Under carefully controlled conditions (e.g., low temperatures), techniques like NMR or IR spectroscopy may be employed to detect the presence of transient species. For instance, in related reactions, changes in the carbonyl stretching frequency in the IR spectrum can indicate the formation of a new species.

Computational Modeling: Density functional theory (DFT) and other computational methods are invaluable for mapping the reaction energy profile. These models can calculate the relative energies of the reactants, transition states, and the tetrahedral intermediate, providing theoretical support for its existence and structure.

Trapping Experiments: In some cases, it is possible to "trap" a reactive intermediate by introducing a reagent that reacts specifically with it, leading to a stable, characterizable product.

In the context of related carbamate syntheses, other intermediates can arise depending on the specific reaction pathway. For example, in syntheses utilizing a Curtius rearrangement, an isocyanate is a key intermediate formed from the acyl azide, which then reacts with the alcohol to form the carbamate. beilstein-journals.org If side reactions occur, such as the reaction of the desired carbamate with another molecule of isocyanate, a carbamoyl-urea species could be formed as an intermediate or byproduct. beilstein-journals.org

Kinetic Profiling of Carbamate Synthesis Reactions

The rate law can be expressed as: Rate = k[6-amino-1-hexanol][Benzyl Chloroformate]

Where 'k' is the second-order rate constant. The magnitude of this rate constant is influenced by temperature, solvent, and the presence of catalysts.

Kinetic studies on the solvolysis of Benzyl Chloroformate have shown that the reaction mechanism can be influenced by the solvent, which in turn affects the reaction rate. nih.gov For instance, in most aqueous organic mixtures, an addition-elimination pathway is dominant. nih.gov

A simplified representation of the kinetic data for a typical carbamate synthesis is provided in the table below. Note that these are illustrative values and the actual rates for the synthesis of this compound would need to be determined experimentally under specific conditions.

| Parameter | Description |

| Order of Reaction | Typically first-order in amine and first-order in chloroformate. |

| Rate Constant (k) | Dependent on temperature, solvent, and catalyst. Increases with temperature. |

| Activation Energy (Ea) | The minimum energy required for the reaction to occur. Can be lowered by a catalyst. |

Advanced Spectroscopic and Structural Characterization of Benzyl 6 Hydroxyhexyl Carbamate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformer Analysis

High-resolution NMR spectroscopy is a primary tool for elucidating the molecular structure of Benzyl (B1604629) (6-hydroxyhexyl)carbamate in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, while advanced techniques can reveal insights into the compound's conformational preferences.

The carbamate (B1207046) linkage [–O–C(=O)–N–] possesses a partial double bond character due to resonance, which restricts rotation around the C–N bond. nih.gov This can lead to the existence of different conformers (e.g., syn and anti or cis and trans isomers) in solution, which may be observable by NMR, often as separate sets of signals, particularly at low temperatures. nih.govnih.gov For acyclic carbamates like Benzyl (6-hydroxyhexyl)carbamate, the energy barrier between conformers determines whether distinct species are observed or if an averaged spectrum is recorded at a given temperature. nih.gov Temperature-dependent NMR studies can, therefore, provide valuable data on the conformational dynamics and the relative stability of different conformers. nih.govnih.gov

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the benzyl group, the hexyl chain, the carbamate N-H, and the terminal hydroxyl O-H.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic (C₆H₅) | 7.30 - 7.40 | Multiplet | Protons on the phenyl ring. |

| Benzyl CH₂ | ~5.10 | Singlet | Methylene (B1212753) protons adjacent to the phenyl ring and carbamate oxygen. |

| Carbamate NH | ~5.00 | Broad Triplet | Chemical shift and multiplicity can vary with solvent and concentration. |

| -N-CH₂- (hexyl) | ~3.15 | Quartet | Methylene group attached to the carbamate nitrogen. |

| -CH₂-OH (hexyl) | ~3.60 | Triplet | Methylene group attached to the terminal hydroxyl group. |

| Internal CH₂ (hexyl) | 1.30 - 1.60 | Multiplets | The four methylene groups in the middle of the hexyl chain. |

| Hydroxyl OH | Variable | Broad Singlet | Chemical shift is highly dependent on solvent, concentration, and temperature. |

This table is generated based on typical chemical shift values for similar functional groups. rsc.orgnetlify.appsigmaaldrich.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, with each unique carbon atom giving a distinct signal.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| Carbonyl (C=O) | ~156.5 | Carbamate carbonyl carbon. |

| Aromatic C (quaternary) | ~136.5 | The carbon atom of the phenyl ring attached to the benzylic CH₂. |

| Aromatic CH | 127.5 - 128.5 | Phenyl ring carbons. |

| Benzyl CH₂ | ~66.5 | Benzylic carbon. |

| -N-CH₂- (hexyl) | ~41.0 | Carbon adjacent to the carbamate nitrogen. |

| -CH₂-OH (hexyl) | ~62.5 | Carbon adjacent to the terminal hydroxyl group. |

| Internal CH₂ (hexyl) | 25.0 - 33.0 | The four methylene carbons in the middle of the hexyl chain. |

This table is generated based on typical chemical shift values for similar functional groups. rsc.orghmdb.ca

Vibrational Spectroscopy (IR, Raman) for Functional Group Signatures and Hydrogen Bonding

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups within this compound by probing their characteristic vibrational frequencies. These methods are also highly sensitive to intermolecular interactions, particularly hydrogen bonding. nih.govresearchgate.net

The presence of both a hydrogen bond donor (N-H and O-H groups) and acceptors (C=O and O-H oxygens) allows for the formation of intermolecular hydrogen bonds in the condensed phase. These interactions cause shifts in the vibrational frequencies, typically lowering the frequency of the stretching modes (ν) of the involved groups (e.g., ν(N-H) and ν(O-H)) and broadening the corresponding absorption bands in the IR spectrum. researchgate.net

Key Vibrational Signatures:

O-H Stretching: A broad band is expected in the region of 3200-3500 cm⁻¹ due to the stretching of the hydrogen-bonded hydroxyl group.

N-H Stretching: The carbamate N-H stretch typically appears in the 3200-3400 cm⁻¹ region. rsc.org In the solid state, this band is often sharp and indicative of ordered hydrogen bonding.

C-H Stretching: Aromatic C-H stretches are found just above 3000 cm⁻¹, while aliphatic C-H stretches from the hexyl and benzyl methylene groups appear just below 3000 cm⁻¹.

C=O Stretching (Amide I band): This is a very strong and characteristic absorption for carbamates, typically found between 1680 and 1720 cm⁻¹. rsc.org Its exact position is sensitive to hydrogen bonding.

N-H Bending (Amide II band): This vibration, coupled with C-N stretching, occurs in the 1500-1550 cm⁻¹ range.

C-O Stretching: The spectrum will feature strong C-O stretching bands from the carbamate (O-C=O) and the alcohol (C-OH) moieties, typically in the 1000-1300 cm⁻¹ region. rsc.org

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | IR, Raman | 3200 - 3500 | Strong, Broad (IR) |

| N-H Stretch | IR, Raman | 3200 - 3400 | Medium-Strong (IR) |

| Aromatic C-H Stretch | IR, Raman | 3030 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | IR, Raman | 2850 - 2960 | Medium-Strong |

| C=O Stretch (Amide I) | IR | 1680 - 1720 | Very Strong |

| N-H Bend (Amide II) | IR | 1500 - 1550 | Strong |

| C-O Stretch | IR | 1000 - 1300 | Strong |

This table is based on data from related benzyl carbamate and alcohol compounds. rsc.orgnist.gov

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing

While a specific crystal structure for this compound is not publicly available, analysis of similar compounds, such as other benzyl carbamates, allows for well-founded predictions. nih.govmdpi.com The carbamate group is generally found to be planar or nearly planar due to the resonance stabilization. nih.gov

The crystal packing is expected to be dominated by a network of intermolecular hydrogen bonds. Key interactions would include:

The carbamate N-H group acting as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule, often forming chains or dimeric structures. researchgate.netnih.gov

The terminal O-H group participating in hydrogen bonding, either with another hydroxyl group or with a carbamate carbonyl oxygen.

These directional interactions, along with weaker van der Waals forces and potential π-π stacking interactions between the benzyl groups of adjacent molecules, dictate the final crystal structure. mdpi.com The flexible hexyl chain will likely adopt a low-energy, extended conformation within the crystal lattice.

Expected Crystallographic Parameters and Interactions

| Parameter/Interaction | Description |

| Molecular Conformation | The carbamate group is expected to be planar. The hexyl chain will likely adopt an all-trans (zigzag) conformation to minimize steric strain. |

| Primary Hydrogen Bonding | N-H···O=C hydrogen bonds forming chains or dimers are highly probable. O-H···O=C or O-H···O-H hydrogen bonds involving the terminal alcohol are also expected. |

| Crystal Packing | Molecules will likely arrange into layers or a 3D network stabilized by the hydrogen bond framework. |

| Other Interactions | Van der Waals interactions between the aliphatic chains and potential edge-to-face or offset π-stacking of the benzyl rings will contribute to the overall packing efficiency. mdpi.com |

Mass Spectrometry for Isotopic Pattern and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis. The monoisotopic mass of this compound (C₁₄H₂₁NO₃) is 251.1521 g/mol . epa.gov

Different ionization techniques can be employed. Electrospray ionization (ESI) is a soft ionization method that typically yields the protonated molecule [M+H]⁺ (m/z 252.16) or other adducts (e.g., [M+Na]⁺), providing clear molecular weight information with minimal fragmentation. researchgate.netnih.govscielo.br

In contrast, Electron Ionization (EI) is a high-energy technique that causes extensive fragmentation, yielding a characteristic pattern of fragment ions that can be used for structural confirmation. researchgate.netstackexchange.com The fragmentation of this compound would likely proceed through several key pathways:

Benzylic Cleavage: The most prominent fragmentation pathway for benzyl esters is often the cleavage of the benzylic C-O bond to form the stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91.

McLafferty-type Rearrangements: Fragmentation can occur along the hexyl chain.

Amine Fragmentation: Cleavage of the C-N bond can lead to fragments corresponding to the benzyl chloroformate portion and the 6-amino-1-hexanol (B32743) portion of the molecule.

Loss of Small Molecules: Neutral losses, such as the loss of water (H₂O) from the hydroxyl group or CO₂ from the carbamate moiety, are also possible.

A GC-MS spectrum for benzyl N-(6-hydroxyhexyl)carbamate shows a base peak at m/z 91, confirming the prevalence of benzylic cleavage to form the tropylium ion. Other significant fragments would arise from cleavage along the alkyl chain. spectrabase.com

Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formation Pathway |

| 251 | [C₁₄H₂₁NO₃]⁺ | Molecular Ion (M⁺) |

| 108 | [C₇H₈O]⁺ | Benzyl alcohol radical cation |

| 107 | [C₇H₇O]⁺ | Loss of H from the benzyl alcohol fragment |

| 91 | [C₇H₇]⁺ | Tropylium ion (base peak) via benzylic cleavage |

| 79 | [C₆H₇]⁺ | Loss of CH₂ from tropylium ion |

| 77 | [C₆H₅]⁺ | Phenyl cation |

This table is based on general fragmentation patterns of benzyl esters and a reported GC-MS spectrum. spectrabase.commiamioh.edunih.gov

Chromatographic and Separation Science Techniques for Purity Assessment

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or degradation products.

High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of many carbamates due to their potential thermal lability. taylorfrancis.com A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient, would be suitable for purity determination. jocpr.com Detection could be achieved using a UV detector, monitoring at a wavelength where the benzyl group absorbs (around 220-260 nm). jocpr.com

Gas Chromatography (GC) can also be used, but care must be taken due to the thermal instability of the carbamate functional group. taylorfrancis.comscispec.co.thnih.gov At high temperatures in the GC injector port, carbamates can degrade, often through the loss of the benzyl group or other rearrangements, leading to inaccurate quantification and the appearance of artifact peaks. researchgate.net To mitigate this, techniques such as cool on-column injection or the use of a temperature-programmed injector are recommended to minimize thermal stress on the analyte. researchgate.netexlibrisgroup.com When coupled with a mass spectrometer (GC-MS), the technique can provide both separation and structural identification of the main compound and any impurities. scispec.co.thexlibrisgroup.com

Thin-Layer Chromatography (TLC) is a simple and rapid technique for monitoring reaction progress and for preliminary purity checks. taylorfrancis.com A silica (B1680970) gel plate with a solvent system such as ethyl acetate/hexane would effectively separate the relatively polar this compound from less polar starting materials or byproducts.

Computational Chemistry and Molecular Modeling of Benzyl 6 Hydroxyhexyl Carbamate

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For carbamates, DFT calculations, often employing the B3LYP hybrid functional with basis sets like 6-31G+(d,p) or 6-311++G**, are commonly used to optimize the molecular geometry and compute various electronic and reactivity descriptors. scirp.orgnih.govnih.gov These descriptors, rooted in conceptual DFT, provide a framework for understanding and predicting the chemical behavior of Benzyl (B1604629) (6-hydroxyhexyl)carbamate. rsc.org

The key reactivity descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov

Table 1: Calculated Global Reactivity Descriptors for a Carbamate (B1207046) Structure (Note: These are representative values based on DFT studies of similar molecules and may not be the exact values for Benzyl (6-hydroxyhexyl)carbamate.)

| Descriptor | Symbol | Typical Calculated Value (eV) | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 to -7.5 | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.5 to -1.5 | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 5.0 to 6.0 | Chemical reactivity and stability |

| Ionization Potential | IP | 6.5 to 7.5 | Energy required to remove an electron |

| Electron Affinity | EA | 0.5 to 1.5 | Energy released when an electron is added |

| Electronegativity | χ | 3.5 to 4.5 | Ability to attract electrons |

| Chemical Hardness | η | 2.5 to 3.0 | Resistance to change in electron distribution |

Conformational Landscape Analysis and Rotational Barriers of the Carbamate Moiety

The carbamate functional group is characterized by a pseudo double bond character in the C-N bond due to resonance, which restricts free rotation. nih.gov This leads to the existence of two primary planar conformers: syn and anti (also referred to as cis and trans). nih.gov For most simple carbamates, the anti rotamer is generally favored energetically by approximately 1.0–1.5 kcal/mol due to steric and electrostatic factors. nih.gov However, the energy difference can be small, leading to a mixture of both isomers in some cases. nih.gov

Computational methods are used to explore the conformational landscape of this compound by systematically rotating its key dihedral angles and calculating the corresponding energies. This analysis identifies low-energy conformers and the transition states that separate them. A critical parameter is the rotational barrier of the carbamate C–N bond. Theoretical and experimental studies show this barrier is about 3–4 kcal/mol lower than in analogous amides. nih.govnih.gov This is attributed to electronic perturbation from the adjacent ester oxygen atom, which makes the carbamate group more electrophilic than an amide. nih.gov The flexible hexyl chain and the rotatable benzyl group add further complexity to the conformational landscape, which can be thoroughly mapped using computational scans.

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

While quantum chemical calculations are excellent for single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of this compound in a condensed phase, such as in a solvent like water or toluene. MD simulations model the movements of atoms over time based on a classical force field, providing insights into dynamic processes and intermolecular interactions.

Simulations can reveal how the molecule's conformation changes in solution and how it interacts with solvent molecules. Key interactions for this compound include hydrogen bonds. The carbamate N-H group and the terminal -OH group can act as hydrogen bond donors, while the carbamate C=O and -O- groups, as well as the hydroxyl oxygen, can act as hydrogen bond acceptors. nih.gov MD simulations can quantify the number and lifetime of these hydrogen bonds, which are crucial for understanding the molecule's solubility and how it interacts with biological targets. Furthermore, solvation models like the Polarizable Continuum Model (PCM) can be combined with DFT calculations to assess how the solvent environment affects the molecule's electronic properties. scirp.org

Quantum Chemical Calculations for Spectroscopic Data Correlation

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can then be correlated with experimental data to confirm the molecular structure. DFT methods are widely used to compute vibrational frequencies corresponding to infrared (IR) spectra. scirp.orgresearchgate.net Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation and are therefore scaled by an empirical factor to improve agreement. epstem.net For this compound, calculations would predict characteristic vibrational modes for the N-H stretch, C=O stretch, C-N stretch, and O-H stretch.

Table 2: Correlation of Calculated and Expected Experimental Vibrational Frequencies (Note: Based on typical values for benzyl carbamates.) scirp.orgresearchgate.net

| Functional Group | Vibrational Mode | Typical Calculated Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) |

|---|---|---|---|

| N-H | Stretching | ~3450 - 3550 | ~3300 - 3400 |

| C=O (Carbamate) | Stretching | ~1750 - 1800 | ~1690 - 1730 |

| C-O (Ester) | Stretching | ~1250 - 1350 | ~1200 - 1300 |

| O-H (Alcohol) | Stretching | ~3700 - 3800 | ~3200 - 3600 (broad) |

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, can be used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). epstem.net These theoretical predictions are valuable for assigning peaks in experimental spectra and confirming the connectivity of the molecule.

In Silico Prediction of Reaction Pathways and Energetic Profiles

Computational chemistry allows for the in silico exploration of potential reaction pathways involving this compound. This can include its synthesis, for example, via the reaction of benzyl chloroformate with 6-aminohexan-1-ol, or its degradation and metabolism. DFT calculations are used to map the potential energy surface of a reaction. nih.gov

This involves locating the structures and energies of the reactants, products, and any intermediates and transition states (TS). The energy difference between the reactants and the highest-energy transition state gives the activation energy or energy barrier (Eb) for the reaction, which is crucial for determining its rate. nih.gov For instance, studying the synthesis of carbamates can reveal potential side reactions, such as the formation of urea (B33335) compounds if water is present. beilstein-journals.org By comparing the energetic profiles of different possible pathways, researchers can predict the most likely reaction mechanism and identify key factors that influence the reaction's outcome. beilstein-journals.org

Supramolecular Chemistry and Intermolecular Interactions of Benzyl 6 Hydroxyhexyl Carbamate

Analysis of Hydrogen Bonding Networks in Carbamate (B1207046) Assemblies

The carbamate moiety, -NH-C(=O)O-, is a cornerstone for the formation of robust hydrogen bonding networks in the assemblies of Benzyl (B1604629) (6-hydroxyhexyl)carbamate. The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor. This donor-acceptor pairing is a primary driver in the self-association of carbamate molecules.

In the solid state, carbamates typically form well-defined hydrogen-bonded chains or tapes. Detailed analysis of the simpler, parent-like structure, benzyl carbamate, reveals that molecules are linked by N-H···O hydrogen bonds, forming layers. nih.govresearchgate.net This fundamental interaction pattern is expected to be preserved in Benzyl (6-hydroxyhexyl)carbamate. The molecules would align in such a way that the N-H group of one molecule points towards the carbonyl oxygen of a neighboring molecule, leading to one-dimensional chains. These chains can then further organize into two-dimensional sheets or more complex three-dimensional networks.

| Potential Hydrogen Bond Interactions in this compound Assemblies |

| Donor |

| Acceptor |

| Description |

| Carbamate N-H |

| Carbamate C=O |

| Forms primary one-dimensional chains, a classic carbamate synthon. |

| Terminal O-H |

| Carbamate C=O |

| Links the aliphatic tails to the carbamate backbones of adjacent molecules. |

| Terminal O-H |

| Terminal O-H |

| Creates head-to-tail or inter-chain linkages between the hexyl chains. |

| Carbamate N-H |

| Terminal O-H |

| An alternative hydrogen bonding motif contributing to network stability. |

Exploration of π-Stacking and Hydrophobic Interactions in Aggregates

While hydrogen bonding governs the primary structure of the assemblies, π-stacking and hydrophobic interactions are crucial for the organization of these structures into larger aggregates. The benzyl group provides a platform for aromatic π-π stacking interactions. In crystals of related aromatic compounds, these interactions can manifest in various geometries, such as parallel-displaced or T-shaped arrangements, and are significant in stabilizing the crystal lattice. researchgate.netacs.org For this compound, the benzyl rings of molecules within the hydrogen-bonded chains can stack on top of each other, providing cohesion between the chains and contributing to the formation of a stable three-dimensional structure.

The flexible six-carbon alkyl chain introduces hydrophobic (van der Waals) interactions. As the hydrogen-bonded chains assemble, these aliphatic chains will tend to pack together to minimize contact with more polar environments, a phenomenon well-documented for long-chain alkanes and surfactants. nih.govambeed.com This hydrophobic association is a key driving force for aggregation, particularly in the formation of gels or other ordered phases from solution. The length of the alkyl chain is a critical parameter; it must be sufficiently long to provide significant van der Waals interactions but not so long that crystallization driven by chain packing dominates over the more subtle self-assembly required for processes like gelation. nih.gov The combination of directional hydrogen bonds, π-stacking, and non-directional hydrophobic forces leads to a hierarchical self-assembly process where primary chains aggregate into fibers or sheets, which then form larger three-dimensional networks.

Crystal Engineering Principles Applied to Carbamate Solid Forms

Crystal engineering is the rational design of crystalline solids with desired properties based on an understanding of intermolecular interactions. acs.org For a molecule like this compound, crystal engineering principles can be used to predict and control its solid-state packing. The primary tool in the crystal engineering of carbamates is the robust N-H···O=C hydrogen bond, which acts as a reliable supramolecular synthon. nih.gov

The key principles applicable to this compound are:

Synthon Hierarchy: The strongest and most directional interaction, the N-H···O hydrogen bond, will be satisfied first, leading to the formation of the primary catemer or dimer motifs. Weaker interactions, such as C-H···π and π-π stacking, will then direct the packing of these primary structures. nih.govresearchgate.net

Molecular Conformation: The flexibility of the hydroxyhexyl chain allows the molecule to adopt various conformations. The specific conformation in the crystal will be a balance between maximizing favorable intermolecular interactions and minimizing intramolecular steric strain. The ethyl spacer in some flexible molecules has been shown to be crucial for allowing intramolecular π-stacking by enabling the necessary conformation. rsc.org

Competing Interactions: The terminal hydroxyl group introduces competition. It can interfere with or reinforce the primary carbamate hydrogen bonding network. The final crystal structure will represent the optimal energetic arrangement satisfying all these interactions.

By modifying the molecular structure—for instance, by changing the length of the alkyl chain or altering the aromatic ring—one could systematically tune the intermolecular interactions to produce different polymorphs or crystal habits with varied physicochemical properties.

Design and Assembly of Carbamate-Based Supramolecular Architectures

Supramolecular architectures are complex, ordered structures resulting from the spontaneous self-assembly of molecules through non-covalent interactions. tue.nl Molecules like this compound are excellent building blocks (tectons) for such architectures due to their distinct functional regions that promote directional and hierarchical assembly.

The design principles for creating specific architectures with this molecule would involve:

One-Dimensional Fibers: The strong directional N-H···O hydrogen bonding is the primary driver for forming one-dimensional fibers. In a suitable solvent, the molecules will first assemble into these primary chains.

Two-Dimensional Sheets: π-stacking of the benzyl groups between parallel fibers or additional hydrogen bonding involving the terminal -OH group could link these fibers into 2D sheets.

Three-Dimensional Networks: Entanglement of the fibrous structures, driven by hydrophobic interactions of the hexyl chains and potentially aided by solvent effects, can lead to the formation of 3D networks, such as those found in gels. mdpi.com

The amphiphilic nature of this compound—with its hydrophilic hydroxyl and carbamate groups and its hydrophobic benzyl and hexyl parts—is key to its ability to form complex architectures. Similar amphiphilic molecules, such as certain peptides or sugar derivatives, are known to self-assemble into a variety of nanostructures, including fibers, ribbons, and tubes. nih.govcsic.es By carefully controlling external conditions like solvent polarity, temperature, and concentration, it is possible to guide the self-assembly of this compound into different desired supramolecular forms.

Role in Low Molecular Weight Organogelators (LMOGs) and Self-Assembly Research

Low Molecular Weight Organogelators (LMOGs) are small molecules (typically with a molecular weight < 1000 Da) that can self-assemble in organic solvents to form three-dimensional networks, entrapping the solvent and creating a gel. mdpi.com this compound possesses all the characteristic features of an effective LMOG.

The mechanism of gelation would proceed as follows:

Dissolution: At an elevated temperature, the compound dissolves in a suitable organic solvent.

Nucleation & Growth: Upon cooling, the intermolecular interactions (hydrogen bonding, π-stacking, van der Waals) overcome the solute-solvent interactions, leading to nucleation and subsequent one-dimensional growth into self-assembled fibrillar networks (SAFINs).

Entanglement: These fibers grow and entangle, creating a 3D network that immobilizes the solvent, resulting in the formation of a stable organogel.

Research on carbamate-based LMOGs has shown that the balance of interactions is critical. nih.gov The benzyl and carbamate groups provide the necessary rigidity and strong directional interactions for fiber formation, while the hexyl chain contributes the flexibility and hydrophobic interactions needed for fiber entanglement. The terminal hydroxyl group can further stabilize the network through additional hydrogen bonds, potentially increasing the gel's thermal stability and mechanical strength. This makes this compound a model compound for studying the fundamental principles of self-assembly and for designing new functional soft materials. mdpi.comnih.gov

Applications of Benzyl 6 Hydroxyhexyl Carbamate in Synthetic Methodologies and Material Sciences Research

Benzyl (B1604629) (6-hydroxyhexyl)carbamate as a Building Block for Complex Molecule Synthesis

The utility of Benzyl (6-hydroxyhexyl)carbamate as a building block in the synthesis of more complex molecules stems from its bifunctional nature. It possesses a terminal hydroxyl group and a carbamate-protected amine, allowing for sequential and site-selective reactions.

The carbobenzoxy (Cbz) group is a well-established protecting group for amines in modern organic synthesis, particularly in the creation of complex molecules like natural products and pharmaceuticals. numberanalytics.com This protection is crucial as it masks the reactivity of the amine, enabling other chemical transformations to be carried out on different parts of the molecule. numberanalytics.com The Cbz group can be readily removed under specific conditions, most commonly through catalytic hydrogenation, to reveal the primary amine. google.comed.ac.ukorganic-chemistry.org This unmasked amine then becomes available for a wide range of subsequent reactions, such as amidation to form peptides or reaction with other electrophiles.

The primary alcohol at the other end of the molecule’s hexyl chain provides another reactive site. This hydroxyl group can participate in various reactions, including esterification, etherification, or oxidation to an aldehyde. For instance, the corresponding aldehyde, Benzyl (6-oxohexyl)carbamate, can be reacted with hydrazines to form acyl hydrazone linkages, which are of interest in the development of linkers for bioconjugation.

This dual functionality makes this compound an effective linker molecule. It can be used to connect two different molecular entities or to introduce a flexible six-carbon spacer into a target structure. The process for preparing enantiomerically enriched amino alcohols often involves the use of a Cbz N-protecting group, highlighting the importance of such structures in stereoselective synthesis. google.com

Synthesis of Chemically Modified Derivatives and Analogues

The structure of this compound is amenable to a wide array of chemical modifications to generate derivatives and analogues with tailored properties. Research has explored the synthesis of various carbamate (B1207046) derivatives for different applications.

One common strategy involves the modification of the terminal hydroxyl group. This can be achieved through reactions such as esterification or etherification to attach other functional molecules. For example, in the context of antibody-drug conjugates, linker-payload attachment to hydroxyl groups is a key challenge. acs.org Strategies developed for attaching molecules to hydroxyl groups on complex structures could be applied to this compound to create novel derivatives. acs.org

Furthermore, the core carbamate structure itself can be the basis for creating analogues. Continuous flow processes have been developed for the synthesis of a variety of Cbz-carbamate products. ed.ac.uk These methods can be adapted to produce derivatives of this compound with different substituents on the alkyl chain or the benzyl group. Such processes sometimes face challenges in purification, for instance, the removal of residual benzyl alcohol, which has led to the development of innovative biocatalytic strategies for cleaner synthesis. ed.ac.uk

The synthesis of various benzyl carbamate derivatives has been explored for their potential as enzyme inhibitors. acs.org By analogy, derivatives of this compound could be synthesized and screened for biological activity. Additionally, the synthesis of benzimidazole (B57391) carbamate derivatives for antifungal applications showcases the broad interest in carbamate-containing molecules in medicinal chemistry. organic-chemistry.org

| Compound Name | CAS Number | Molecular Formula | Key Feature/Application |

| This compound | 17996-12-2 | C14H21NO3 | Bifunctional linker with hydroxyl and Cbz-protected amine groups. bldpharm.com |

| Benzyl (6-oxohexyl)carbamate | 98648-05-06 | C14H19NO3 | Aldehyde derivative for forming acyl hydrazone linkages. |

| benzyl N-(2-hydroxy-6-sulfamoylphenyl)carbamate | 2680662-58-0 | C14H14N2O5S | A related benzyl carbamate derivative with different functional groups. sigmaaldrich.com |

| Benzyl ((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d] bohrium.comspringerprofessional.dedioxol-4-yl)carbamate | 9924588 | C18H25NO6 | A complex carbamate with hydroxyl functionality, indicating the diversity of such structures. nih.gov |

Integration into Polymer and Copolymerization Research for Advanced Materials

In the field of materials science, there is a growing interest in creating functional polymers with well-defined architectures and properties. Bifunctional monomers like this compound are valuable candidates for integration into polymer chains to introduce specific functionalities.

The primary alcohol of this compound can act as a polymerization site. For example, it can be used as an initiator for ring-opening polymerizations or participate in step-growth polymerizations to form polyesters or polyurethanes. Once incorporated into a polymer backbone, the pendant side chain contains the Cbz-protected amine.

This latent amino group is a key feature for post-polymerization modification. After the polymer has been synthesized, the Cbz group can be selectively removed to expose the primary amine groups along the polymer chain. These amines can then be used to attach other molecules, such as peptides, drugs, or targeting ligands, thereby creating functional materials with tailored properties. This approach allows for the synthesis of complex polymer architectures that would be difficult to achieve with traditional polymerization methods.

While specific research detailing the polymerization of this compound is not widely published, the principles are well-established in polymer chemistry. The use of protected functional monomers is a common strategy for creating well-defined, functional polymers for a variety of applications, including biomaterials and drug delivery systems.

Surface Functionalization and Modification through Carbamate Linkages

The modification of surfaces to control their chemical and physical properties is crucial for many advanced applications, from biocompatible medical implants to biosensors. This compound and similar structures with carbamate linkages are valuable tools for surface functionalization.

The molecule can be attached to a surface through either its hydroxyl group or its carbamate-protected amine. For instance, the hydroxyl group can react with surface functionalities like isocyanates or carboxylic acids to form stable covalent bonds. Once anchored, the Cbz-protected amine faces away from the surface and can be deprotected to provide a reactive handle for the subsequent attachment of other molecules.

Research has shown the effectiveness of carbamate linkers in the surface modification of materials like nanocellulose. bohrium.comspringerprofessional.deepa.gov In these studies, carbamate linkages have been used to covalently bind molecules to cellulose (B213188) nanocrystals. bohrium.comspringerprofessional.deepa.gov The carbamate bond is noted for its stability under a range of conditions, which is essential for creating robustly modified surfaces. bohrium.comspringerprofessional.deepa.gov

Mechanistic Investigations of Biological Activities of Carbamate Scaffolds in Relation to Benzyl 6 Hydroxyhexyl Carbamate

Enzyme Inhibition Mechanisms of Carbamate (B1207046) Derivatives (e.g., Cholinesterases, Proteases)

Carbamate derivatives are well-documented as inhibitors of several enzyme classes, most notably hydrolases such as cholinesterases and proteases. acs.orgmdpi.com Their inhibitory action is primarily attributed to their ability to act as substrates that form a transient, covalent bond with a key nucleophilic residue in the enzyme's active site, typically a serine. nih.govnih.gov

Cholinesterase Inhibition:

The mechanism of cholinesterase inhibition by carbamates is a classic example of pseudo-irreversible inhibition. researchgate.netnih.gov Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are serine hydrolases responsible for breaking down the neurotransmitter acetylcholine (B1216132). mdpi.com Carbamate inhibitors, structurally similar to acetylcholine, enter the active site and undergo a two-step reaction:

Formation of a Reversible Complex: The carbamate inhibitor (I) first binds non-covalently to the enzyme (E) to form a reversible Michaelis-Menten-like complex (EI). researchgate.net

Carbamylation: The serine residue in the enzyme's catalytic triad (B1167595) performs a nucleophilic attack on the carbonyl carbon of the carbamate. This results in the transfer of the carbamoyl (B1232498) moiety to the enzyme, forming a stable, carbamylated enzyme (E-carbamylated) and releasing the alcohol or phenol (B47542) leaving group. nih.govresearchgate.net

Decarbamylation: The carbamylated enzyme is much more stable and hydrolyzes significantly more slowly than the acetylated enzyme formed during normal acetylcholine hydrolysis. researchgate.netnih.gov This slow regeneration of the free, active enzyme effectively takes it out of commission, leading to an accumulation of acetylcholine in the synapse. nih.gov

While most carbamates act as pseudo-irreversible inhibitors, some, like certain phenothiazine (B1677639) carbamates, have been shown to exhibit reversible inhibition of butyrylcholinesterase, suggesting a different binding mechanism that does not involve the formation of a covalent bond with the catalytic serine. acs.orgnih.gov

Protease Inhibition:

Carbamates also serve as inhibitors of proteases, particularly serine and cysteine proteases. acs.orgnih.gov The mechanism is analogous to that of cholinesterase inhibition, involving the formation of a covalent adduct with a nucleophilic residue (serine or cysteine) in the protease's active site. nih.govnih.gov For instance, bicyclic carbamates have been shown to inhibit papain-like cysteine proteases by forming a covalent adduct that is only slowly hydrolyzed. nih.gov The reactivity of the carbamate is crucial; weakening the urethane (B1682113) system makes it more susceptible to nucleophilic attack by the enzyme. nih.gov The stability of the carbamate group against proteolytic degradation, unlike the more labile peptide bond, makes it an excellent scaffold for designing protease inhibitors. nih.govnih.gov

Table 1: Examples of Carbamate Enzyme Inhibitors and their Mechanisms

| Inhibitor Class | Target Enzyme(s) | Mechanism of Action | Key Features |

|---|---|---|---|

| Aryl Carbamates | Acetylcholinesterase, Butyrylcholinesterase | Pseudo-irreversible inhibition via carbamylation of active site serine. nih.gov | Rate of inhibition depends on the nature of the aryl leaving group. researchgate.net |

| Rivastigmine | Acetylcholinesterase, Butyrylcholinesterase | Slow-reversible carbamate inhibitor that binds to the esteratic site. nih.gov | Used in the treatment of dementia associated with Alzheimer's and Parkinson's diseases. nih.gov |

| Phenothiazine Carbamates | Acetylcholinesterase, Butyrylcholinesterase | Pseudo-irreversible inhibition of AChE; Reversible inhibition of BChE. acs.orgacs.org | Atypical inhibition of BChE is attributed to π-π stacking interactions. acs.orgacs.org |

| Bicyclic Carbamates | Cysteine Proteases (e.g., Papain-like) | Covalent adduct formation with the active site thiol group. nih.gov | Weakening of the urethane system enhances susceptibility to nucleophilic attack. nih.gov |

Molecular Interactions with Biological Macromolecules: Binding Modes and Dynamics

The biological activity of a carbamate derivative is not solely dependent on the reactive carbamate moiety but also on the entire molecular structure which dictates its binding affinity and selectivity for the target macromolecule. The substituents on the nitrogen and oxygen atoms of the carbamate group play a critical role in these interactions. nih.gov

The carbamate functional group itself can participate in crucial hydrogen bonding interactions. The carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. acs.orgnih.gov These interactions help to properly orient the inhibitor within the active site for the subsequent covalent modification. For example, in HIV-1 protease inhibitors, the carbamate NH can form a hydrogen bond with the backbone carbonyl of Gly27, while the carbonyl oxygen engages in a water-mediated hydrogen bond with flap residues. acs.org

Beyond the carbamate group, other parts of the molecule contribute significantly to binding. In the case of phenothiazine carbamates that inhibit butyrylcholinesterase, a key interaction is the π-π stacking of the phenothiazine ring with aromatic residues (F329 and Y332) in the enzyme's active site gorge. acs.orgnih.govacs.org This interaction is so significant that it alters the inhibition mechanism from pseudo-irreversible to reversible. acs.orgnih.gov

Molecular docking and dynamics simulations are powerful tools to elucidate these binding modes. For novel tacrine-carbamate hybrids, covalent docking studies have been employed to understand how the compounds bind to the active sites of cholinesterases, revealing key interactions that lead to their potent inhibitory activity. nih.gov Similarly, for tetrahydroquinazoline-based BChE inhibitors, docking studies have shown how the scaffold guides the carbamate into the correct position for reaction with the active site serine. nih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation of Bioactivity

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a carbamate derivative influences its biological activity, providing insights into its mechanism of action. nih.govnih.gov By systematically modifying the structure of a lead compound and observing the resulting changes in potency and selectivity, researchers can identify the key molecular features required for a desired biological effect. acs.org

For carbamate-based cholinesterase inhibitors, SAR studies have revealed several important principles:

The "Leaving Group": The nature of the alcohol or phenol portion of the carbamate ester influences the rate of carbamylation. Electron-withdrawing groups on an aromatic ring can stabilize the resulting phenoxide anion, making it a better leaving group and potentially increasing the rate of inhibition. researchgate.net

The Carbamoyl Moiety: Substituents on the carbamate nitrogen affect both binding affinity and the stability of the carbamylated enzyme. For example, N-monosubstituted and N,N-disubstituted carbamates can have different rates of decarbamylation, affecting the duration of inhibition. nih.gov

The "Guiding" Scaffold: The rest of the molecule acts as a scaffold that directs the carbamate moiety to the active site. The size, shape, and lipophilicity of this scaffold are critical for achieving high affinity and selectivity. nih.govnih.gov For instance, bulky groups may favor inhibition of BChE over AChE due to the larger size of the BChE active site gorge. mdpi.com

In the context of antitubercular agents, SAR studies on salicylanilide (B1680751) carbamates have shown that variations in the substituents on the salicylanilide core and the carbamate group can lead to potent activity against multidrug-resistant strains of Mycobacterium tuberculosis. nih.gov Similarly, for tyrosinase inhibitors, SAR studies on aralkylated 2-aminothiazole-ethyltriazole hybrids have identified the key structural features responsible for their potent inhibitory effects. brieflands.com

Table 2: SAR Insights for Different Carbamate Scaffolds

| Compound Class | Target | SAR Findings | Implication for Mechanism |

|---|---|---|---|

| Phenyl Carbamates | Cholinesterases | Electron-withdrawing substituents on the phenyl ring increase inhibitory potency. researchgate.net | Facilitates the carbamylation step by stabilizing the phenoxide leaving group. |

| Tacrine-Carbamate Hybrids | Cholinesterases | The linker length and the nature of the carbamate substituents significantly impact potency and selectivity for BChE over AChE. nih.gov | Optimizes the positioning of the carbamate for reaction within the distinct active site topographies of AChE and BChE. |

| Salicylanilide Carbamates | M. tuberculosis | Specific substitution patterns on the salicylanilide rings are crucial for potent antitubercular activity. nih.gov | Suggests specific interactions with a mycobacterial target, though the exact mechanism is often not fully elucidated. |

Exploration of Carbamate Scaffold in Prodrug Strategies (mechanistic conversion)

The carbamate linkage is a versatile tool in prodrug design. nih.gov A prodrug is an inactive or less active compound that is metabolically converted in the body to the active parent drug. nih.gov This strategy is employed to overcome limitations of the parent drug, such as poor solubility, rapid metabolism, or low bioavailability. nih.govnih.gov

Carbamates are frequently used to mask polar functional groups, such as amines and hydroxyls, to increase a drug's lipophilicity and ability to cross cell membranes. nih.govnih.gov The in vivo conversion of the carbamate prodrug back to the active drug typically relies on enzymatic hydrolysis by esterases or other hydrolases. nih.govnih.gov

Mechanism of Prodrug Activation:

The activation of a carbamate prodrug involves the hydrolytic cleavage of the carbamate bond. nih.gov

For Amine-Containing Drugs: A primary or secondary amine group on a drug can be masked as a carbamate. Enzymatic hydrolysis releases the parent amine, carbon dioxide, and the alcohol moiety. nih.gov This strategy can protect the amine from rapid first-pass metabolism. nih.gov Recently, carbamate prodrugs of isoniazid (B1672263) were designed to mask its reactive amine group, resulting in reduced metabolism and an improved pharmacokinetic profile. acs.org

For Hydroxyl- or Phenol-Containing Drugs: An alcohol or phenol group can be derivatized as a carbamate. Hydrolysis regenerates the hydroxyl group and releases the corresponding carbamic acid, which is unstable and decomposes to an amine and carbon dioxide. nih.gov

The rate of this hydrolytic conversion is a critical factor in prodrug design. acs.org The rate must be fast enough to release the active drug at a therapeutically effective concentration but potentially slow enough to provide a sustained-release effect. nih.gov The electronic and steric properties of the substituents on the carbamate group can be tuned to control the rate of hydrolysis. nih.gov For example, Mtb-mediated metabolism studies have shown that some antitubercular carbamates act as prodrugs, undergoing conversion to their active form. scilit.com

Investigation of Antibacterial and Antitubercular Mechanisms via Carbamate Design

For some dithiocarbamate (B8719985) sugar derivatives with potent and specific activity against Mycobacterium tuberculosis (Mtb), the mechanism appears to be independent of the mycobacterial monooxygenase EthA, which is a known activator of other thiocarbamide-containing antitubercular drugs. researchgate.netnih.gov This suggests a novel mode of action. scilit.com One of the lead compounds, Glc-NAc-pyrrolidine dithiocarbamate, was found to be bactericidal and even bacteriolytic at higher concentrations, and was effective against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. researchgate.netnih.gov

Furthermore, rosin-based carbamate derivatives have been synthesized and shown to possess antibacterial activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli. ncsu.edu The introduction of the polar carbamate group into the rosin (B192284) structure was intended to improve biodegradability and antibacterial activity. ncsu.edu

The design of these antimicrobial carbamates often involves creating molecules that can effectively penetrate the bacterial cell wall and membrane to interact with intracellular targets. The stability and tunable lipophilicity afforded by the carbamate scaffold make it a valuable component in the development of new antibacterial and antitubercular agents.

Q & A

Q. What are the recommended synthetic routes for Benzyl (6-hydroxyhexyl)carbamate, and what key reaction conditions should be optimized?

The synthesis typically involves coupling a hydroxyhexylamine derivative with benzyl chloroformate under controlled conditions. Key steps include:

- Activation : Pre-cooling the solvent (e.g., THF or DCM) to 0–5°C to minimize side reactions .

- Reagent Ratios : Using a 1:1 molar ratio of hydroxyhexylamine to benzyl chloroformate, with a base like N-methylmorpholine (NMM) to neutralize HCl byproducts .

- Purification : Flash column chromatography with gradients of ethyl acetate/hexane (e.g., 30–50%) to isolate the product .

- Yield Optimization : Reaction monitoring via TLC (Rf ~0.4–0.6 in ethyl acetate/hexane) ensures minimal byproduct formation .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm the carbamate linkage (δ ~155 ppm for carbonyl) and hydroxyhexyl chain integrity (δ ~3.6 ppm for -OH, δ ~1.2–1.6 ppm for methylene protons) .

- IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1700 cm⁻¹ (C=O stretch) validate the carbamate group .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% is typical post-purification) .

Q. How should researchers handle stability challenges during storage of this compound?

- Storage Conditions : Store at -20°C in airtight, amber vials under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .

- Stability Tests : Accelerated degradation studies at 40°C/75% RH over 4 weeks can predict shelf-life under ambient conditions .

Advanced Research Questions

Q. What mechanistic insights explain the selective oxidation of the hydroxymethyl group in this compound to a carboxylic acid?

Oxidation using KMnO₄ in aqueous acidic media proceeds via a radical intermediate, with the hydroxymethyl group undergoing sequential dehydrogenation and hydration. Key factors:

- Solvent Choice : Water/acetone mixtures improve solubility and control reaction exothermicity .

- pH Control : Acidic conditions (pH 2–3) stabilize intermediates and prevent over-oxidation .

- Product Isolation : Acidic workup (1M HCl) followed by extraction with DCM yields Benzyl (6-carboxyhexyl)carbamate .

Q. How can contradictory data on enzymatic inhibition by this compound be resolved?

Discrepancies in IC₅₀ values (e.g., acetylcholinesterase vs. butyrylcholinesterase inhibition) may arise from:

- Assay Variability : Differences in substrate concentration (e.g., acetylthiocholine vs. butyrylthiocholine) .

- Structural Flexibility : Molecular docking studies suggest the hydroxyhexyl chain adopts variable conformations, affecting binding affinity .

- Validation : Cross-replicate experiments using purified enzymes (≥95% purity) and standardized protocols (e.g., Ellman’s method) improve reproducibility .

Q. What strategies mitigate competing side reactions during nucleophilic substitution of the benzyl group?

- Leaving Group Activation : Use of NaH in DMF generates a stable carbamate anion, enhancing reactivity toward nucleophiles .